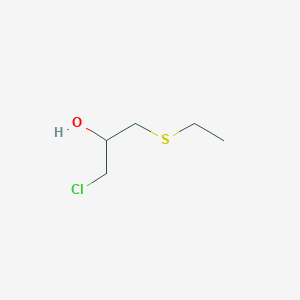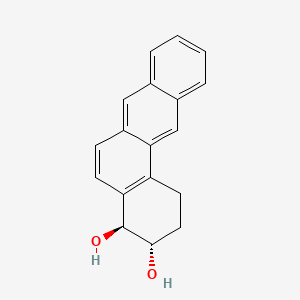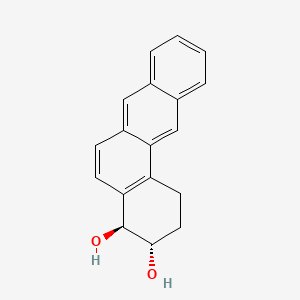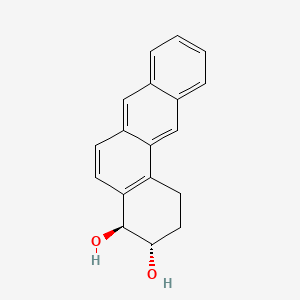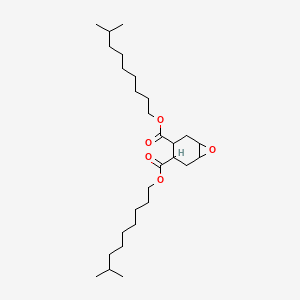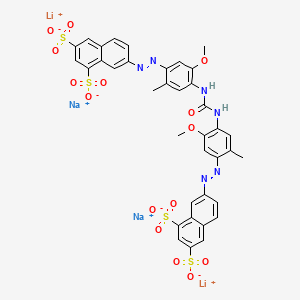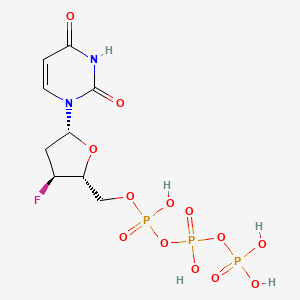
1,2-Dihydroacenaphthylen-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroacenaphthylen-5-yl acetate is an organic compound with the molecular formula C14H12O2. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylen-5-yl acetate can be synthesized through several methods. One common approach involves the acetylation of 1,2-dihydroacenaphthylene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroacenaphthylen-5-yl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Acenaphthenequinone derivatives.
Reduction: 1,2-Dihydroacenaphthylen-5-ol.
Substitution: Functionalized acenaphthene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dihydroacenaphthylen-5-yl acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-dihydroacenaphthylen-5-yl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthene: The parent compound of 1,2-dihydroacenaphthylen-5-yl acetate, used in the synthesis of various derivatives.
Acenaphthenequinone: An oxidized form of acenaphthene, known for its use in organic synthesis.
1,2-Dihydroacenaphthylen-5-ol:
Uniqueness
This compound is unique due to its specific functional group (acetate) and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Propiedades
Número CAS |
92253-99-1 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1,2-dihydroacenaphthylen-5-yl acetate |
InChI |
InChI=1S/C14H12O2/c1-9(15)16-13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
XTUDZNCYMAXCDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C2CCC3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


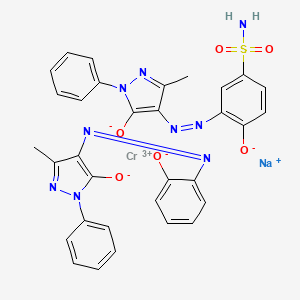
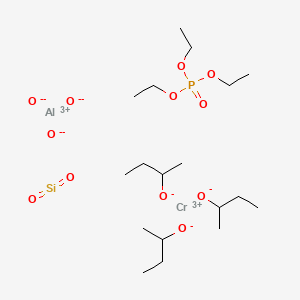
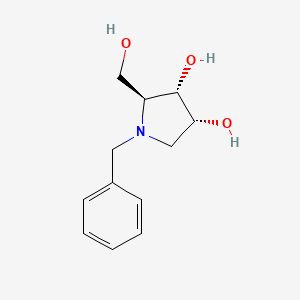
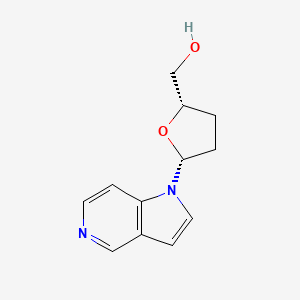
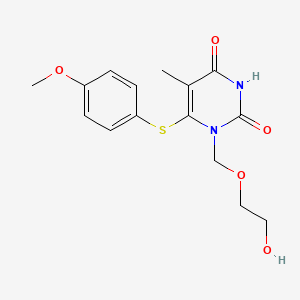
![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
